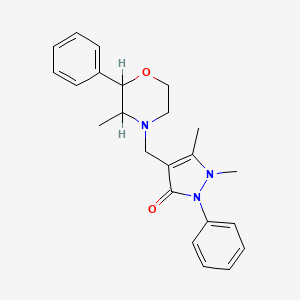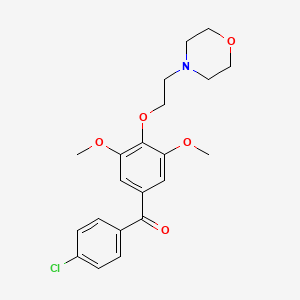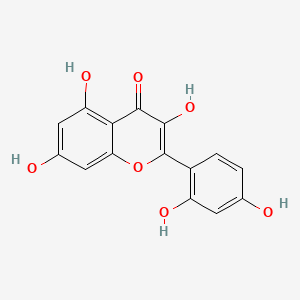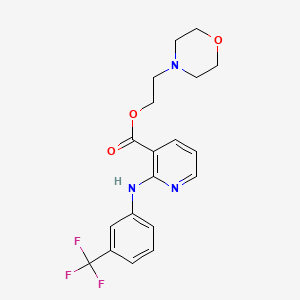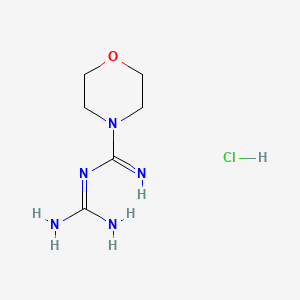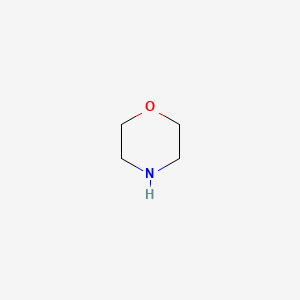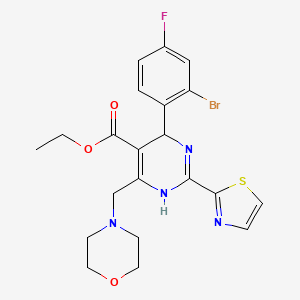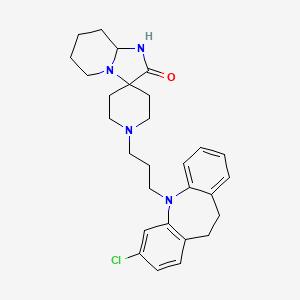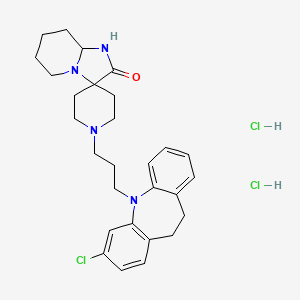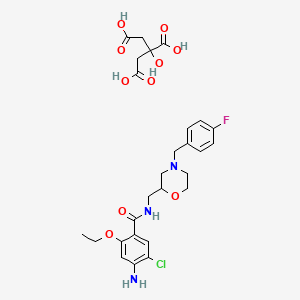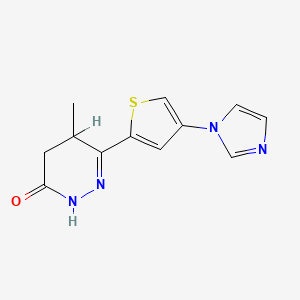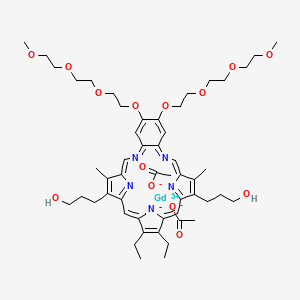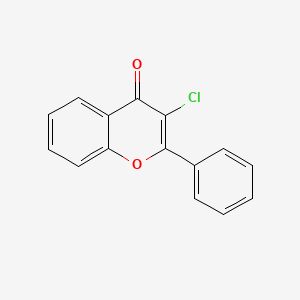
3-Chloro-2-phenylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of MRS1132 involves several steps, starting with the preparation of the core chromen-4-one structure. The synthetic route typically includes the following steps:
Formation of the chromen-4-one core: This involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic conditions.
Chlorination: The introduction of the chlorine atom at the 3-position is achieved using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Chemical Reactions Analysis
MRS1132 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
MRS1132 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of MRS1132 involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and gene expression . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
MRS1132 can be compared with other similar compounds, such as:
3-chloroflavone: Similar in structure but lacks the phenyl group at the 2-position.
2-phenylchromen-4-one: Similar in structure but lacks the chlorine atom at the 3-position.
MRS1132 is unique due to the presence of both the chlorine atom and the phenyl group, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C15H9ClO2 |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
3-chloro-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H9ClO2/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9H |
InChI Key |
FHXDSQYFCFWKAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS1132; MRS-1132; MRS 1132. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


